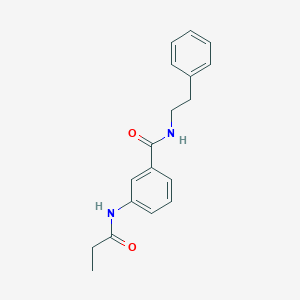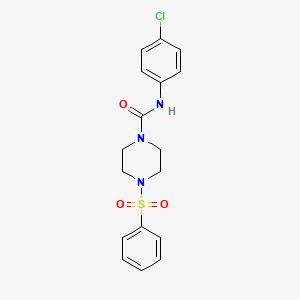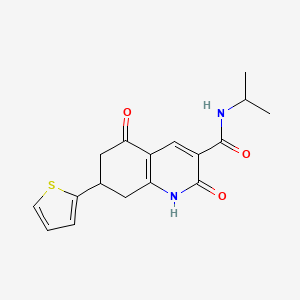
N-(2-phenylethyl)-3-(propionylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-3-(propionylamino)benzamide, also known as NPPB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
N-(2-phenylethyl)-3-(propionylamino)benzamide is a potent inhibitor of chloride channels. It works by blocking the movement of chloride ions across the cell membrane. This leads to a decrease in the activity of chloride channels and a subsequent decrease in the transport of ions across the cell membrane. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of this compound to the chloride channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and migration in a variety of cell types. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to regulate ion transport in the kidney and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-3-(propionylamino)benzamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. It is also relatively easy to synthesize and is widely available. However, there are also some limitations to the use of this compound in lab experiments. It is a potent inhibitor of chloride channels, which can lead to off-target effects. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of N-(2-phenylethyl)-3-(propionylamino)benzamide in scientific research. One area of interest is the role of chloride channels in cancer progression. This compound has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the role of chloride channels in the regulation of ion transport in the kidney and other organs. This compound has been shown to regulate ion transport, and further research is needed to determine its potential as a treatment for kidney disease and other disorders.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-3-(propionylamino)benzamide involves the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-(propionylamino)benzoic acid. This intermediate is then reacted with 2-phenylethylamine to form this compound. The synthesis method of this compound has been well established and is widely used in scientific research.
Applications De Recherche Scientifique
N-(2-phenylethyl)-3-(propionylamino)benzamide is a widely used chemical compound in scientific research. It has been shown to be a potent inhibitor of chloride channels and has been used in a variety of applications. This compound has been used to study the role of chloride channels in cell proliferation, migration, and apoptosis. It has also been used to study the role of chloride channels in the regulation of ion transport in the kidney and other organs.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(21)20-16-10-6-9-15(13-16)18(22)19-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUAMJQRXRCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340201.png)
![N'-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5340212.png)

![2-[4-(5-fluoro-2-pyrimidinyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5340241.png)
![6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5340242.png)
![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)
![isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5340253.png)


![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)
